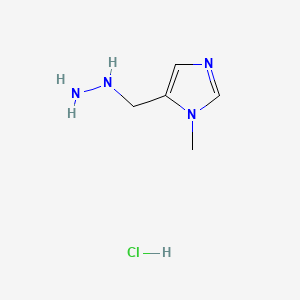

(3-methylimidazol-4-yl)methylhydrazine;hydrochloride

Description

(3-Methylimidazol-4-yl)methylhydrazine hydrochloride is a hydrazine derivative featuring a methylimidazole ring linked to a methylhydrazine moiety, stabilized as a hydrochloride salt. This compound is structurally distinct from simple arylhydrazines due to the electron-rich imidazole core, which may enhance its utility in medicinal chemistry or catalysis.

Properties

IUPAC Name |

(3-methylimidazol-4-yl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-9-4-7-2-5(9)3-8-6;/h2,4,8H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHVDRLBMSLGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylimidazol-4-yl)methylhydrazine;hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via a nucleophilic substitution reaction using hydrazine derivatives.

Methylation: The methyl group at the 1-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-methylimidazol-4-yl)methylhydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

(3-methylimidazol-4-yl)methylhydrazine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of (3-methylimidazol-4-yl)methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Aryl-Substituted Methylhydrazine Hydrochlorides

- N-(4-Methoxyphenyl)methylhydrazine hydrochloride (): Used in reductive indolization reactions, this compound shares the methylhydrazine hydrochloride backbone but substitutes the imidazole with a 4-methoxyphenyl group. The electron-donating methoxy group enhances stability in polar solvents compared to non-substituted arylhydrazines.

- (2-Fluorophenyl)methylhydrazine hydrochloride (): The fluorine atom introduces electronegativity, increasing metabolic stability and lipophilicity. This contrasts with the imidazole-containing target compound, which is more polar due to the heterocycle’s nitrogen atoms .

Heterocyclic Hydrazine Derivatives

- Procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride, ): A methylhydrazine derivative with a toluamide group, procarbazine is metabolized to methylhydrazine and an azo intermediate. Unlike the target compound, procarbazine’s bulky isopropyl group limits its ability to participate in π-π stacking but enhances blood-brain barrier penetration .

- This suggests that the target compound’s imidazole group could similarly engage in hydrogen bonding with biological targets .

Physicochemical Properties

Reactivity and Stability

- Oxidative Metabolism : Similar to procarbazine, the target compound may undergo cytochrome P-450-mediated oxidation to form azo intermediates, which could decompose into reactive alkylating agents (e.g., methylhydrazine) .

Biological Activity

(3-methylimidazol-4-yl)methylhydrazine;hydrochloride, with the CAS number 1263283-74-4, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies highlighting its applications in biological research.

- Molecular Formula : C₇H₁₃ClN₄

- Molar Mass : 174.67 g/mol

The compound is characterized by the presence of a methylimidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

Target Interactions

This compound primarily interacts with various biological targets through the formation of hydrazones with carbonyl compounds. This interaction is crucial in many biochemical pathways and can modulate enzyme activities.

Mode of Action

The compound's mode of action involves:

- Transmetalation : This process facilitates the formation of carbon-carbon bonds, which is essential in synthetic organic chemistry.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Cell Signaling : It can affect cellular signaling pathways by modulating protein interactions.

- Gene Expression : Changes in gene expression have been observed due to its interaction with transcription factors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, though specific IC50 values are still under investigation.

Urease Inhibition

A notable activity includes urease inhibition, where related hydrazine derivatives have shown significant inhibitory effects. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 15.0 to 42.9 µM against urease, suggesting potential applications in treating conditions like urease-related infections .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated several hydrazine derivatives for urease activity. Compounds with similar structures to this compound showed mixed-type inhibition with Ki values ranging from 15.76 to 29.42 µM .

- Cytotoxicity Assessment : Cytotoxicity tests on mammalian cell lines (e.g., HEK293T) indicated that derivatives of this compound had minimal toxicity, demonstrating selectivity towards target pathogens without harming human cells .

- Antiparasitic Activity : In a study focused on Plasmodium falciparum, derivatives of hydrazine compounds were synthesized and evaluated for their antimalarial properties. Some derivatives exhibited promising activity with low cytotoxicity, indicating potential for further development as antimalarial agents .

Summary Table of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/Effectiveness |

|---|---|---|

| Urease Inhibition | Urease Enzyme | 15.0 - 42.9 µM |

| Antimicrobial | Various Bacteria | Specific values pending |

| Cytotoxicity | HEK293T Cells | Minimal toxicity observed |

| Antiparasitic | Plasmodium falciparum | Active at low concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.